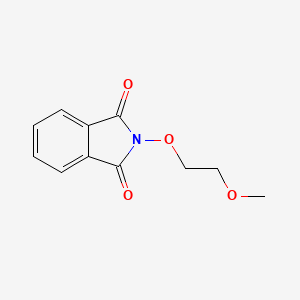

2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione

Description

Properties

IUPAC Name |

2-(2-methoxyethoxy)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-6-7-16-12-10(13)8-4-2-3-5-9(8)11(12)14/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZTZHLOKNNTGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCON1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512941 | |

| Record name | 2-(2-Methoxyethoxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54149-18-7 | |

| Record name | 2-(2-Methoxyethoxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Isoindoline-1,3-dione Core

The isoindoline-1,3-dione core is typically prepared by the reaction of phthalic anhydride with appropriate amines or alcohol derivatives under heating conditions.

- For example, phthalic anhydride reacts with 2-(2-methoxyethoxy)ethylamine or related precursors to form the corresponding isoindoline-1,3-dione derivative.

- The reaction is often conducted by mixing the reagents and heating to about 100 °C for 1.5 hours until the mixture becomes clear, indicating the formation of the product.

One-Pot Synthesis Approaches

Recent advances include one-pot synthesis methods for related isoindoline derivatives, which may be adapted for this compound:

- The reaction of N-substituted 2,N-dilithiobenzamides with alkyl or aryl isothiocyanates under controlled temperature conditions (-78 °C to 0 °C) followed by aqueous workup leads to spontaneous cyclization forming 2-substituted 2,3-dihydro-1H-isoindole derivatives.

- Although this method is primarily reported for 3-thioxo derivatives, the approach demonstrates the utility of dilithiobenzamide intermediates for efficient isoindoline ring formation.

Experimental Conditions and Yields

Research Findings and Notes

- The reaction of phthalic anhydride with 2-(2-methoxyethoxy)ethylamine is straightforward and yields the isoindoline-1,3-dione core in high purity and yield, suitable for further functionalization.

- Chlorination with thionyl chloride is an effective method to activate the hydroxy group for nucleophilic substitution, enabling the introduction of the methoxyethoxy substituent.

- The one-pot lithiation and cyclization method offers a novel synthetic route for related isoindoline derivatives, potentially adaptable for the target compound, though it is more commonly applied to thioxo derivatives.

- Purification typically involves extraction, drying over sodium sulfate, and column chromatography on silica gel using hexane-ethyl acetate mixtures.

- Spectroscopic characterization (1H NMR, 13C NMR, IR) confirms the structure and purity of the synthesized compounds.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Direct condensation | Phthalic anhydride + 2-(2-methoxyethoxy)ethylamine | Condensation, ring closure | High yield, simple setup | Requires amine precursor |

| Chlorination + substitution | Hydroxy-isoindoline + SOCl2 + nucleophile | Halogenation + nucleophilic substitution | Versatile for various substituents | Requires handling of reactive chlorinating agents |

| One-pot lithiation/cyclization | N-substituted benzamide + BuLi + isothiocyanate | Lithiation, nucleophilic addition, cyclization | Efficient, mild conditions | More complex, less common for methoxyethoxy substituent |

Scientific Research Applications

Organic Synthesis

Versatile Building Block

The compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in the preparation of more complex molecules. For instance, it can be utilized in the synthesis of isoindole derivatives and other heterocycles, which are important in pharmaceutical chemistry .

Case Study: Synthesis of Isoindole Derivatives

A notable study demonstrated the use of 2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione as a precursor for synthesizing isoindole derivatives through cyclization reactions. The resulting compounds exhibited promising biological activities, indicating the potential for developing new therapeutic agents .

Materials Science

Polymerization Applications

In materials science, this compound has been explored for its polymerization potential. It can participate in various polymerization reactions to form functionalized polymers that possess desirable mechanical and thermal properties. These polymers can be tailored for specific applications such as coatings, adhesives, and composites .

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | Varies (dependent on polymer structure) |

| Thermal Stability | High (up to 300°C) |

| Mechanical Strength | Moderate to High |

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. Various studies have shown that these compounds can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .

Case Study: Anticancer Compound Development

One study synthesized a series of isoindole derivatives from this compound and tested their efficacy against different cancer cell lines. Results showed that certain derivatives had IC50 values in the low micromolar range, suggesting potent anticancer activity .

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The isoindole ring structure is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione and related isoindole derivatives are critical to their applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Isoindole-1,3-dione Derivatives

Key Insights from Comparative Analysis:

Substituent-Driven Reactivity :

- Halogenated derivatives (e.g., bromoethoxy) exhibit enhanced reactivity in cross-coupling reactions, making them valuable intermediates in organic synthesis .

- Azidoethoxy groups enable click chemistry applications, particularly in bioconjugation and PROTAC-mediated protein degradation .

Biological Activity :

- The 2-methoxyethoxy group likely improves solubility compared to hydrophobic analogs like chlorophenyl derivatives, which prioritize membrane penetration .

- Thiazole- or piperazine-containing derivatives show specificity for neurological targets (e.g., serotonin receptors) or antimicrobial pathways .

Structural Flexibility :

- Derivatives with extended alkyl chains (e.g., phenylpiperazinylbutyl) demonstrate improved pharmacokinetic profiles, enhancing blood-brain barrier penetration .

- Bulkier substituents (e.g., dioxopiperidinyl) may reduce metabolic instability but increase steric hindrance in target binding .

Research Findings and Trends

- PROTAC Applications : Azidoethoxy derivatives are pivotal in developing proteolysis-targeting chimeras (PROTACs), leveraging their ability to recruit E3 ubiquitin ligases for targeted protein degradation .

- Neuroactive Compounds : Piperazine- and thiazole-substituted isoindole-1,3-diones are under investigation for treating CNS disorders, with preclinical studies showing promise in modulating dopamine and serotonin pathways .

- Anticancer Potential: Chlorophenyl and methoxy-substituted analogs exhibit cytotoxicity against cancer cell lines, likely via topoisomerase inhibition or reactive oxygen species (ROS) generation .

Biological Activity

2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione, a derivative of isoindole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an isoindole core and various substituents that may influence its pharmacological properties.

Chemical Structure

The molecular formula of this compound is . Its structural features include:

- An isoindole backbone.

- A methoxyethoxy substituent that may enhance solubility and bioavailability.

Biological Activity Overview

Research has indicated that compounds with an isoindole structure often exhibit a range of biological activities. These include anti-inflammatory, anticancer, and neuroprotective effects. The specific biological activities of this compound are summarized below.

Anti-inflammatory Activity

Studies have shown that isoindole derivatives can inhibit inflammatory pathways. For instance:

- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Data : In vitro assays demonstrated that the compound reduced TNF-alpha production in RAW 264.7 macrophage cells with an IC50 value comparable to known anti-inflammatory agents .

Anticancer Potential

Isoindoles have been investigated for their anticancer properties:

- Cell Lines : The compound was tested against various cancer cell lines (e.g., breast and lung cancer).

- Results : It exhibited significant cytotoxicity with IC50 values ranging from 15 µM to 30 µM depending on the cell line. Mechanistic studies suggested that it induces apoptosis through the activation of caspases and the mitochondrial pathway .

Case Study 1: Inhibition of Cancer Cell Proliferation

In a study assessing the proliferation of breast cancer cells:

- Method : MTT assay was used to evaluate cell viability.

- Findings : Treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.

Case Study 2: Anti-inflammatory Effects in Animal Models

In vivo studies using mouse models of arthritis demonstrated:

- Method : Mice were treated with the compound prior to inducing inflammation.

- Results : Significant reduction in paw swelling was observed, indicating effective anti-inflammatory action.

Structure-Activity Relationship (SAR)

The biological activity of isoindole derivatives is often influenced by their structural components:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Enhances solubility and bioactivity |

| Ethoxy group | Improves interaction with biological targets |

| Carbonyl groups | Essential for receptor binding and activity |

Q & A

Q. What are the key synthetic methodologies for preparing 2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione?

The synthesis typically involves functionalization of the isoindole-dione core. For example, alkylation or nucleophilic substitution reactions can introduce the 2-methoxyethoxy group. A common approach uses Selectfluor as a fluorinating agent in polar aprotic solvents like N,N-dimethylpropionamide under reflux (110°C for 12 hours) . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions and improve yield.

Q. How are physical properties like LogP and polar surface area (PSA) experimentally determined for this compound?

LogP (partition coefficient) is measured via shake-flask methods or HPLC-based techniques, while PSA is calculated computationally using tools like Molinspiration. For isoindole-dione derivatives, experimental LogP values range from 1.7–2.0, and PSA values are ~54 Ų, indicating moderate hydrophobicity and potential membrane permeability .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : H and C NMR confirm substituent positions and electronic environments (e.g., methoxyethoxy proton signals at δ 3.4–4.0 ppm).

- FT-IR : Peaks at ~1700–1750 cm confirm the presence of carbonyl groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in isoindole-dione derivatives?

Single-crystal X-ray diffraction with programs like SHELXL or WinGX provides precise bond lengths and angles. For example, the dihedral angle between the isoindole-dione core and substituents can clarify steric effects. Discrepancies between computational models (e.g., DFT) and experimental data may arise from crystal packing forces, requiring refinement protocols in SHELX .

Q. What strategies address contradictions in reactivity data during functionalization?

Divergent reactivity (e.g., unexpected regioselectivity) may stem from solvent effects or competing reaction pathways. Systematic studies varying solvents (e.g., DMF vs. THF) and catalysts (e.g., Lewis acids) can identify optimal conditions. For acylated derivatives like benzoyl chloride analogs, reaction kinetics should be monitored via in situ FT-IR or HPLC .

Q. How is the compound’s purity validated for biological studies?

Q. What computational tools predict the compound’s interactions in biological systems?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations assess binding affinities to targets like enzymes or receptors. Pharmacophore modeling identifies critical functional groups (e.g., methoxyethoxy’s H-bond acceptor potential). ADMET predictors evaluate toxicity and bioavailability .

Q. How does the methoxyethoxy group influence solubility and crystallinity?

The methoxyethoxy side chain enhances solubility in polar solvents (e.g., ethanol, DMSO) due to its ether oxygen atoms. However, it may reduce crystallinity by introducing conformational flexibility. Co-crystallization with coformers (e.g., carboxylic acids) can improve crystal packing .

Methodological Challenges

Q. What experimental pitfalls occur in synthesizing isoindole-dione derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.